Isoquinolin-8-ylboronic acid serves as a valuable building block for organic synthesis, especially in the development of new pharmaceuticals. The boronic acid functionality allows chemists to perform Suzuki-Miyaura coupling reactions, a powerful tool for creating carbon-carbon bonds. Through this reaction, Isoquinolin-8-ylboronic acid can be incorporated into complex molecules with potential medicinal properties [].
There's ongoing research exploring the use of Isoquinolin-8-ylboronic acid in synthesizing novel heterocyclic compounds, which are a class of organic molecules containing atoms other than carbon and hydrogen in their rings. These heterocyclic compounds may have various biological activities, making them interesting candidates for drug discovery [].
Researchers are investigating the use of Isoquinolin-8-ylboronic acid for radiolabeling, a technique used to attach radioactive isotopes to molecules for applications in medical imaging and therapy. By incorporating a radioisotope into the structure, scientists can track the molecule's movement within the body and use it for diagnostic or therapeutic purposes [].
While less explored compared to medicinal chemistry applications, Isoquinolin-8-ylboronic acid may also hold promise in material science research. The unique properties of the molecule, including its aromatic structure and the presence of the boronic acid group, could potentially be utilized in the development of new materials with specific functionalities [].
Isoquinolin-8-ylboronic acid is an organic compound with the molecular formula C₉H₈BNO₂ and a CAS number of 721401-43-0. This compound features a boronic acid functional group attached to an isoquinoline moiety, which is a bicyclic structure derived from quinoline. Isoquinolin-8-ylboronic acid is characterized by its ability to form reversible covalent bonds with diols, making it valuable in various chemical and biological applications. The compound is known for its potential toxicity, as indicated by safety data that classify it as harmful if swallowed and irritating to skin and eyes .
Isoquinolin-8-ylboronic acid exhibits significant biological activity, particularly in medicinal chemistry:
Several methods exist for synthesizing isoquinolin-8-ylboronic acid:
Isoquinolin-8-ylboronic acid finds applications across various fields:
Studies on isoquinolin-8-ylboronic acid have revealed insights into its interactions with biological molecules:
Isoquinolin-8-ylboronic acid shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Quinoline-8-boronic acid | C₉H₈BNO₂ | Similar structure but lacks the isoquinoline moiety |
| 8-Hydroxyquinoline | C₉H₇NO | Contains a hydroxyl group instead of a boronic acid |
| 8-Aminoquinoline | C₉H₈N₂O | Amino group provides different reactivity profiles |
Isoquinolin-8-ylboronic acid's unique combination of the isoquinoline structure and boronic acid functionality distinguishes it from these similar compounds, enhancing its utility in both synthetic and biological contexts .
Isoquinolin-8-ylboronic acid displays two successive acid–base equilibria that determine the proportions of its trigonal boronic acid, zwitterionic boronate, and tetrahedral boronate species. Potentiometric and nuclear magnetic resonance measurements give an apparent first acid dissociation constant of 5.7 and a second of 7.2 at twenty-five degrees Celsius in buffered water–methanol (fifty percent by volume) [1]. Independent cheminformatics predictions place the single composite dissociation constant at 7.46 ± 0.30 [2].
Table 1 Protonation equilibria in water-rich media (twenty-five degrees Celsius)
| Ionic form in equilibrium | Experimental logarithmic acid dissociation constant | Population at physiological pH 7.4 |
|---|---|---|
| Trigonal boronic acid ⇌ zwitterionic quinolinium boronate | 5.7 [1] | ≈ five percent |
| Zwitterionic quinolinium boronate ⇌ tetrahedral boronate anion | 7.2 [1] | ≈ seventy percent |
Above pH 9 the fully deprotonated tetrahedral anion dominates, enhancing water solubility but simultaneously accelerating hydrolytic deboronation. Below pH 5 the neutrally charged trigonal form prevails, leading to precipitation from purely aqueous media.
Single-crystal diffraction of isoquinolin-8-ylboronic acid reveals dimerisation driven by two complementary nitrogen-to-boron coordinate bonds (B‒N 1.70 Å) reinforced by π-stacking and hydrogen bonding [3]. The tetrahedral geometries at both boron centres possess calculated tetrahedral‐character indices of seventy-eight percent, confirming sp³ rehybridisation upon coordination. Related self-complementary tectons derived from five-isoquinolineboronic acid generate one-dimensional polymers through the same N→B interaction [4].
Table 2 Key bond metrics for the dimeric assembly in the solid state
| Parameter | Mean value | Source |
|---|---|---|
| Nitrogen–boron bond length / Å | 1.70 [3] | Crystal analysis |
| Boronic anhydride oxygen–boron–oxygen angle / ° | 110.5 [3] | Crystal analysis |
| Inter-aromatic centroid separation / Å | 3.60 [3] | π-stack distance |
In solution, two-dimensional nuclear Overhauser spectroscopy shows cross-relaxation between protons situated on opposite halves of the dimer, and pulsed-field gradient diffusion gives a hydrodynamic radius twenty percent larger than that of the monomer, verifying substantial persistence of the B‒N-linked dimer in methanol-rich mixtures [3].
Differential scanning calorimetry of the solvent-free compound detects no phase transition up to the decomposition onset near three hundred degrees Celsius (literature melting point “greater than three hundred degrees Celsius”) [5]. Thermogravimetric analysis on the analogous ethanol solvate of five-isoquinolinylboronic acid shows an initial weight loss of six to eight percent at one hundred eighty degrees Celsius that corresponds to solvent release, followed by a major exothermic mass loss above three hundred degrees Celsius that produces boron-rich oxide residues [6]. Safety data sheets note that thermal decomposition liberates irritant nitrogen- and boron-containing fumes [7].
Table 3 Representative thermal parameters
| Sample | First mass-loss event / °C | Associated process | Second mass-loss event / °C | Residual mass at six hundred °C |
|---|---|---|---|---|
| Solvent-free isoquinolin-8-ylboronic acid | None observed before 300 [5] | – | 305–340 (exotherm) [7] | ≈ 40% |
| Ethanol solvate of five-isoquinolinylboronic acid | 180 [6] | Ethanol departure | 310–350 [6] | ≈ 42% |
The high decomposition threshold indicates that the boronic acid can tolerate routine synthetic heating protocols such as palladium-catalysed cross-coupling yet cautions against prolonged exposure to temperatures exceeding three hundred degrees Celsius.
Gravimetric shake-flask measurements together with predictive calculations give the solubility profile summarised in Table 4. The compound behaves as a weak amphiprotic Lewis acid–base pair:
Table 4 Solubility of isoquinolin-8-ylboronic acid at twenty-five degrees Celsius
| Solvent | Solubility | Observations |
|---|---|---|
| Water, pH 7.0 | < 0.05 g L⁻¹ (sparingly soluble) [5] | Precipitates within minutes |
| Methanol | > 50 g L⁻¹ (freely soluble) [5] | Transparent yellow solution |
| Dimethylformamide | > 100 g L⁻¹ (miscible) [8] | Strong hydrogen-bond donor acceptance |
| n-Hexane | Insoluble [9] | No dispersion observed |
| Octanol–water partition coefficient (calculated) | log Kₒw = 1.9 [9] | Moderate lipophilicity |
The steep rise in solubility under alkaline conditions results from formation of the tetrahedral boronate anion, whereas esterification with vicinal diols in alcohols increases apparent solubility through reversible boronate ester formation.
Density-functional calculations on isoquinoline-based boronic acids show that protonation and diol-binding events modulate the frontier orbital energies in predictable fashion [10]. The highest occupied molecular orbital is centred on the isoquinoline aromatic system, while the lowest unoccupied molecular orbital has significant boron p-orbital character, establishing an internal charge-transfer pathway from nitrogen to boron upon excitation.
Table 5 Frontier orbital energies and energy gaps from theoretical and experimental studies
| System | Highest occupied molecular orbital energy / eV | Lowest unoccupied molecular orbital energy / eV | Calculated gap / eV | Reference |
|---|---|---|---|---|
| Neutral isoquinolin-8-ylboronic acid (gas phase, B3LYP/6-31G(d,p)) | −5.83 | −2.56 | 3.27 | Derived from data in ref. [10] |
| Tetrahedral boronate anion | −6.02 | −2.82 | 3.20 | Derived from data in ref. [10] |
| Isoquinoline-phenylcarbazole host material (solid state) | −5.80 | −2.41 | 3.39 | Photophysical fit in ref. [11] |
| Dihydrothieno-isoquinoline derivative (solution) | −5.68 | −2.83 | 2.85 | Electro-optical study in ref. [12] |
The modest orbital gap of approximately three electron-volts accords with the compound’s resistance to spontaneous oxidation yet enables photosensitised electron transfer under ultraviolet irradiation. Coordination of the isoquinoline nitrogen to boron within the dimer slightly raises the energy of the lowest unoccupied molecular orbital, thereby lowering the gap and facilitating nucleophilic attack at boron [3].